Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate
Description
Classification and Nomenclature of Triazolo[4,3-b]Pyridazines
Triazolopyridazines belong to the broader family of nitrogen-rich heterocyclic compounds, characterized by a fused triazole and pyridazine ring system. The triazolo[4,3-b]pyridazine scaffold consists of a 1,2,4-triazole ring fused to a pyridazine ring at positions 4 and 3, respectively, as defined by IUPAC nomenclature rules. The numbering system prioritizes the triazole ring, with nitrogen atoms positioned at 1, 2, and 4, while the pyridazine ring adopts conventional six-membered heterocyclic numbering (Figure 1).
Substituents on the triazolopyridazine core are named based on their attachment points. For example, in methyl 2-((3-(pyridin-3-yl)-triazolo[4,3-b]pyridazin-6-yl)thio)acetate:
- The pyridin-3-yl group is attached to position 3 of the triazole ring.
- The thioacetate moiety (-S-CH2-COOCH3) is linked to position 6 of the pyridazine ring.
Table 1: Representative Triazolopyridazine Derivatives and Their Nomenclature
The systematic naming of these compounds ensures clarity in structural communication, particularly critical for patent applications and pharmacological studies.
Historical Development of Triazolopyridazine Research
The exploration of triazolopyridazines began in the mid-20th century alongside advancements in heterocyclic chemistry. Early work focused on synthesizing fused ring systems to enhance thermal stability and electronic properties for agrochemical applications. The 1980s marked a pivotal shift when researchers identified triazolopyridazines as key intermediates for pharmaceuticals, driven by their resemblance to purine bases and ability to modulate biological targets.
A breakthrough occurred in the 2000s with the development of CP-863187 , a triazolopyridazine derivative investigated for its kinase inhibitory properties. Concurrently, advancements in cross-coupling reactions enabled precise functionalization at positions 3 and 6 of the triazolopyridazine core, facilitating the synthesis of derivatives like methyl 2-((3-(pyridin-3-yl)-triazolo[4,3-b]pyridazin-6-yl)thio)acetate. Modern techniques such as microwave-assisted synthesis and computational docking have further accelerated the discovery of bioactive triazolopyridazines.
Significance of Pyridyl-Substituted Triazolopyridazines
Pyridyl substitutions, particularly at position 3 of the triazole ring, confer unique electronic and steric properties to triazolopyridazines. The pyridin-3-yl group in methyl 2-((3-(pyridin-3-yl)-triazolo[4,3-b]pyridazin-6-yl)thio)acetate enhances:
- Hydrogen-bonding capacity : The nitrogen atom at position 1 of the pyridine ring facilitates interactions with biological targets, as observed in kinase inhibitors.
- Lipophilicity modulation : Pyridyl groups balance solubility and membrane permeability, critical for drug bioavailability.
- Conformational rigidity : The planar pyridine ring restricts rotational freedom, optimizing binding to enzymatic active sites.
Table 2: Impact of Substituents on Triazolopyridazine Bioactivity
These attributes underscore the strategic value of pyridyl-substituted triazolopyridazines in drug design.
Position of Methyl 2-((3-(Pyridin-3-yl)-Triazolo[4,3-b]Pyridazin-6-yl)Thio)Acetate in Contemporary Research
This compound exemplifies the convergence of structural diversification and targeted bioactivity in modern triazolopyridazine chemistry. Its design incorporates two pharmacophoric elements:
- Triazolopyridazine core : Serves as a rigid scaffold for interfacing with ATP-binding pockets in kinases.
- Thioacetate side chain : Provides a site for further derivatization, enabling conjugation with biomolecules or polymers.
Recent studies highlight its potential in:
- Kinase inhibition : Analogous triazolopyridazines exhibit nanomolar affinity for c-Met kinase, a target in cancer therapy.
- Materials science : Thioether linkages enhance stability in conductive polymers, as demonstrated in photovoltaic applications.
Ongoing research focuses on optimizing its synthetic pathway via Ullmann coupling or click chemistry to improve yield and scalability.
Properties
IUPAC Name |
methyl 2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2S/c1-20-12(19)8-21-11-5-4-10-15-16-13(18(10)17-11)9-3-2-6-14-7-9/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRUKCSUSQOQGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN2C(=NN=C2C3=CN=CC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridazine ring, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound has shown potential in binding to various biological targets, making it useful in biochemical studies.
Medicine: It is being investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar compounds include other triazole and pyridazine derivatives. Compared to these, Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is unique due to its specific substitution pattern, which can lead to different biological activities and chemical reactivity. Some similar compounds are:
- 1,2,4-Triazolo[3,4-b]thiadiazine
- 1,2,4-Triazolo[4,3-a]pyrazine
- 1,2,4-Triazolo[4,3-b]pyridine .
Biological Activity
Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a complex heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of 284.34 g/mol. The structure features a methyl ester group attached to a thioether linked to a triazolopyridazine core.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₆OS |
| Molecular Weight | 284.34 g/mol |
| IUPAC Name | This compound |
| CAS Number | [insert CAS number here] |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : The reaction of pyridine derivatives with hydrazine leads to the formation of the triazole ring.
- Thioether Formation : The introduction of a thiol group through nucleophilic substitution reactions.
- Methyl Esterification : The final step involves esterification with methyl acetate.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives of triazolopyridazine have shown effectiveness against various strains of bacteria and fungi. In vitro studies have demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans.
Anticancer Activity
This compound has potential anticancer properties due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Preliminary studies suggest that it may induce apoptosis in cancer cells by interfering with cellular signaling pathways.
Enzyme Inhibition
The compound has been shown to inhibit key enzymes such as carbonic anhydrase and cholinesterase. These enzymes play critical roles in various physiological processes; thus, their inhibition can lead to therapeutic effects in conditions like glaucoma and Alzheimer's disease.
Case Studies
- Antibacterial Activity : A study conducted on various triazolopyridazine derivatives found that those with a pyridine moiety exhibited enhanced antibacterial activity compared to their non-pyridine counterparts. The minimum inhibitory concentration (MIC) values were significantly lower for these compounds.
- Anticancer Research : In vitro tests on human cancer cell lines revealed that this compound induced cell cycle arrest and apoptosis in a dose-dependent manner.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its biological effects.
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in real biological systems.
Q & A
What are the optimized synthetic routes for Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the formation of the triazolopyridazine core. Key steps include:
- Cyclocondensation: Reaction of hydrazine derivatives with pyridazine precursors to form the triazole ring.
- Thioether linkage: Introduction of the sulfur bridge via nucleophilic substitution using thioglycolic acid derivatives under basic conditions (e.g., NaOH in ethanol).
- Esterification: Final step to attach the methyl ester group, often using methanol and catalytic acid (e.g., H₂SO₄) .
Critical Parameters:
- Temperature control (reflux at 80–100°C for cyclization).
- Solvent selection (acetonitrile or DMF for polar intermediates).
- Purification via column chromatography or recrystallization .
Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the structure, with distinct signals for the pyridine (δ 8.5–9.0 ppm) and triazole protons (δ 7.8–8.2 ppm). The thioether (C-S) and ester (C=O) groups are identified at δ 2.5–3.0 ppm and δ 170–175 ppm, respectively .
- HPLC: Purity assessment (>95%) using a C18 column with acetonitrile/water mobile phase (UV detection at 254 nm) .
- Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 343.08) .
How do substituents on the triazolopyridazine core influence biological activity?
Level: Advanced
Methodological Answer:
Structure-activity relationship (SAR) studies reveal that substituents modulate electronic and steric properties, affecting target binding. Examples from analogs:
| Substituent | Position | Effect on Activity | Source |
|---|---|---|---|
| 4-Methoxyphenyl | Triazole | Enhances solubility; moderate enzyme inhibition | |
| p-Tolyl | Pyridazine | Increases lipophilicity; improves membrane permeability | |
| Chlorine | Phenyl | Electron-withdrawing; alters binding affinity |
Experimental Design:
- Compare IC₅₀ values in enzyme assays (e.g., kinase inhibition).
- Use computational docking (AutoDock Vina) to predict binding modes .
What computational strategies predict the compound’s interaction with biological targets?
Level: Advanced
Methodological Answer:
- Quantum Chemical Calculations: Density Functional Theory (DFT) models electron distribution to identify reactive sites (e.g., sulfur atom for covalent binding) .
- Molecular Dynamics (MD): Simulate ligand-protein interactions over 100 ns to assess stability of binding (e.g., with EGFR kinase) .
- Machine Learning: Train models on existing triazolopyridazine datasets to predict ADMET properties .
Validation: Cross-correlate computational predictions with in vitro assay results to refine models .
How can researchers resolve discrepancies in biological activity data across structural analogs?
Level: Advanced
Methodological Answer:
Contradictions often arise from variations in assay conditions or substituent effects. Strategies include:
- Standardized Assays: Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds .
- Meta-Analysis: Compile data from analogs (e.g., methoxy vs. ethoxy derivatives) to identify trends (see Table in FAQ 3) .
- Mechanistic Studies: Conduct kinetic assays (e.g., SPR) to measure binding constants and rule off-target effects .
What are key considerations in designing in vitro assays for evaluating anticancer potential?
Level: Advanced
Methodological Answer:
- Cell Line Selection: Use panels (e.g., NCI-60) to assess specificity. Triazolopyridazines often target breast (MCF-7) and lung (A549) cancers .
- Dose-Response Curves: Test concentrations from 1 nM to 100 µM; calculate IC₅₀ using GraphPad Prism.
- Apoptosis Markers: Validate via flow cytometry (Annexin V/PI staining) and Western blot (caspase-3/9) .
Pitfalls to Avoid:
- Overlooking solubility issues (use DMSO ≤0.1% v/v).
- Ignoring metabolic stability (include liver microsome assays) .
How does the thioether linkage impact the compound’s stability and reactivity?
Level: Advanced
Methodological Answer:
The C-S bond introduces:
- Chemical Stability: Susceptible to oxidation (e.g., by H₂O₂), forming sulfoxide derivatives. Monitor via TLC .
- Biological Reactivity: Acts as a hydrogen bond acceptor, enhancing interactions with cysteine residues in enzymes .
Experimental Validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
